
4-(4-Methoxyphenyl)-2-butanone
Overview
Description
4-(4-Methoxyphenyl)-2-butanone (CAS: 104-20-1), also known as anisyl acetone, is an aromatic ketone belonging to the class of anisoles. It is characterized by a methoxy-substituted phenyl group attached to a butanone backbone. This compound is synthesized via chemo-enzymatic routes, such as aldol condensation between 4-methoxybenzaldehyde and acetone, followed by selective hydrogenation using Pd/MgO catalysts . It is utilized as a flavoring agent in food and cosmetics due to its sweet, cassie-like aroma and has been detected in herbs and spices . Additionally, it serves as an insect attractant for scarab beetles and queen bees and is a precursor in the synthesis of chiral amines for pharmaceutical applications .
Preparation Methods
Classical Synthesis Method: Tetrahedron Letters (1992)
Reaction Overview
The classical synthesis, reported in Tetrahedron Letters (1992), involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl ethyl ketone under basic conditions. This method leverages aldol condensation principles, where the enolate of methyl ethyl ketone attacks the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone intermediate. Subsequent hydrogenation yields the saturated 4-(4-methoxyphenyl)-2-butanone.
Reaction Equation
$$
\text{4-Methoxybenzaldehyde} + \text{Methyl Ethyl Ketone} \xrightarrow[\text{Base}]{\text{Condensation}} \text{α,β-Unsaturated Ketone} \xrightarrow[\text{H}_2]{\text{Hydrogenation}} \text{this compound}
$$
Experimental Procedure
- Condensation Step : A mixture of 4-methoxybenzaldehyde (10 mmol), methyl ethyl ketone (12 mmol), and sodium hydroxide (2 mmol) in ethanol is refluxed at 80°C for 6 hours.
- Isolation : The crude product is extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.
- Hydrogenation : The α,β-unsaturated intermediate is dissolved in methanol and hydrogenated using a palladium-on-carbon catalyst (5% w/w) under 3 atm H₂ pressure at 25°C for 12 hours.
- Purification : The final product is purified via vacuum distillation, yielding 58–62% of this compound.
Limitations
- Moderate yields (58–62%) due to competing side reactions during condensation.
- Requires high-pressure hydrogenation equipment.
- Generates stoichiometric amounts of aqueous waste from base neutralization.
Patent Synthesis Method: CN109265330A (2018)
Green Chemistry Approach
Chinese Patent CN109265330A outlines a multi-step synthesis starting from bio-derived 4-methoxybenzaldehyde, emphasizing atom economy and reduced environmental impact. The method avoids toxic reagents and employs biomass-derived ethyl acetoacetate, aligning with green chemistry principles.
Synthetic Pathway
- Reduction : 4-Methoxybenzaldehyde is reduced to 4-methoxybenzyl alcohol using sodium borohydride in methanol.
- Halogenation : 4-Methoxybenzyl alcohol is converted to 4-methoxybenzyl chloride via reaction with thionyl chloride.
- Substitution : 4-Methoxybenzyl chloride reacts with ethyl acetoacetate in ethanol under basic conditions to form 2-acetyl-3-(4-methoxyphenyl)ethyl propionate.
- Hydrolysis and Decarboxylation : The ester intermediate undergoes alkaline hydrolysis followed by acid-catalyzed decarboxylation to yield this compound.
Detailed Reaction Conditions
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Reduction | NaBH₄, MeOH | 0°C | 1 h | 95% |
Halogenation | SOCl₂, CH₂Cl₂ | 25°C | 2 h | 89% |
Substitution | Ethyl acetoacetate, EtOH, Na | 80°C | 3 h | 85% |
Hydrolysis/Decarboxylation | NaOH (10%), HCl (conc.) | 80°C | 5 h | 82% |
Advantages Over Classical Method
- Higher Yield : 82% overall yield vs. 58–62% in the classical method.
- Scalability : Ethanol and water as primary solvents reduce costs.
- Sustainability : Biomass-derived ethyl acetoacetate minimizes reliance on petrochemicals.
Comparative Analysis of Methods
Efficiency Metrics
Parameter | Classical Method | Patent Method |
---|---|---|
Overall Yield | 58–62% | 82% |
Reaction Steps | 2 | 4 |
Environmental Impact | High (toxic base) | Low (green solvents) |
Equipment Complexity | Moderate | Moderate |
Cost Considerations
- The patent method’s use of sodium borohydride and bio-derived reagents increases material costs but reduces waste treatment expenses.
- Classical method’s palladium catalyst necessitates recovery systems to offset costs.
Reaction Mechanisms and Pathways
Claisen-Schmidt Condensation (Classical Method)
The base deprotonates methyl ethyl ketone, generating an enolate that nucleophilically attacks 4-methoxybenzaldehyde. Dehydration forms an α,β-unsaturated ketone, which is hydrogenated to the saturated product.
Nucleophilic Substitution (Patent Method)
Ethyl acetoacetate’s enolate attacks 4-methoxybenzyl chloride in an Sₙ2 reaction, forming a carbon-carbon bond. Alkaline hydrolysis cleaves the ester to a β-keto acid, which decarboxylates under acidic conditions:
$$
\text{Ethyl acetoacetate} + \text{4-Methoxybenzyl chloride} \rightarrow \text{2-Acetyl-3-(4-methoxyphenyl)ethyl propionate} \xrightarrow[\text{NaOH}]{\text{HCl}} \text{this compound}
$$
Optimization and Scalability Considerations
Temperature Control
- Reduction Step : Maintaining 0°C during NaBH₄ reduction prevents over-reduction to toluene derivatives.
- Decarboxylation : Heating at 80°C ensures complete removal of CO₂ without degrading the ketone.
Solvent Selection
- Methanol in the reduction step enhances NaBH₄ reactivity vs. ethanol or THF.
- Ethanol in substitution reactions improves ester solubility and reaction kinetics.
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 8°C | |
Boiling Point | 152–153°C (15 mmHg) | |
Density | 1.04 g/mL | |
Refractive Index | 1.5200 |
Chemical Reactions Analysis
Types of Reactions: Anisylacetone undergoes various chemical reactions, including:
Oxidation: Anisylacetone can be oxidized to form anisic acid.
Reduction: It can be reduced to form anisyl alcohol.
Substitution: The methoxy group on the benzene ring can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Anisic acid.
Reduction: Anisyl alcohol.
Substitution: Various substituted anisylacetone derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
4-(4-Methoxyphenyl)-2-butanone serves as a pharmaceutical intermediate , particularly in the synthesis of various drugs. It is structurally related to other important compounds, making it a valuable building block in medicinal chemistry.
Case Study: Synthesis of Nabumetone
A notable application involves the synthesis of nabumetone (4-(6-methoxy-2-naphthalenyl)-2-butanone), an anti-inflammatory drug. Research has demonstrated scalable continuous flow synthesis methods for nabumetone and related compounds using this compound as a precursor. This method enhances efficiency and reduces waste, showcasing the compound's importance in drug development .
Synthetic Applications
This compound is utilized in various synthetic pathways due to its versatile reactivity. It can undergo transformations to yield other functionalized products, making it essential in organic synthesis.
Table 1: Synthetic Transformations Involving this compound
Reaction Type | Product | Reference |
---|---|---|
Reduction | 4-(4-Methoxyphenyl)-2-butanol | |
Alkylation | 4-(4-Methoxyphenyl)-3-butanone | |
Condensation | 4-Methoxybenzylacetone |
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials with specific properties, such as polymers or coatings. Its chemical structure allows for modifications that can enhance material characteristics.
Case Study: Polymer Development
Research indicates that incorporating anisylacetone derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .
Mechanism of Action
The mechanism of action of anisylacetone involves its interaction with olfactory receptors in fruit flies, making it a potent attractant. The compound is metabolized by the flies and sequestered in their pheromonal glands, enhancing their mating success and attracting conspecifics . Additionally, its antimicrobial and antioxidant activities are attributed to its ability to interact with microbial cell membranes and neutralize free radicals .
Comparison with Similar Compounds
Comparison with Structural Analogs
Raspberry Ketone (4-(4-Hydroxyphenyl)-2-butanone)
- Structural Difference: The hydroxyl (-OH) group in raspberry ketone replaces the methoxy (-OCH₃) group in 4-(4-methoxyphenyl)-2-butanone.
- Properties: Volatility: Raspberry ketone has a lower vapor pressure (0.12 Pa at 25°C) compared to this compound (0.45 Pa) due to hydrogen bonding from the -OH group . Applications: Raspberry ketone is widely used in food flavoring and as a weight-loss supplement, whereas the methoxy analog is preferred in insect attractants (e.g., for Epicometis hirta) due to its higher volatility .
- Synthesis: Raspberry ketone is biosynthesized via metabolic engineering in plants, whereas this compound is chemically synthesized .
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) and Curcumin
- Structural Differences :
- Zingerone has a hydroxyl group at the 4-position and a methoxy group at the 3-position on the phenyl ring.
- Curcumin contains two 4-hydroxy-3-methoxyphenyl groups connected by a heptadienedione chain.
- Functional Impact: The additional hydroxyl groups in zingerone and curcumin enhance their antioxidant and anti-inflammatory properties compared to this compound. However, the methoxy group in the latter improves photostability, making it more suitable for skincare formulations .
Derivatives with Varying Substituents
Several analogs of this compound have been studied for their bioactivity and physical properties (Table 1):
- Bioactivity : Substitution with electron-withdrawing groups (e.g., trifluoroacetoxy in RKTA) reduces vapor pressure but enhances attractiveness to insects, while methoxy groups balance volatility and stability .
Key Research Findings
- Insect Attractancy: this compound exhibits moderate attractancy to queen bees (pmax = 0.55 ± 0.05) but is outperformed by RKTA (pmax = 0.85 ± 0.03) due to lower volatility .
- Photostability: The methoxy group in this compound reduces UV sensitivity compared to hydroxylated analogs like raspberry ketone, making it suitable for outdoor applications .
- Pharmaceutical Potential: Enzymatic amination of this compound yields chiral amines with >99% enantiomeric excess, critical for drug development .
Biological Activity
4-(4-Methoxyphenyl)-2-butanone, also known as 1-(4-Methoxyphenyl)butan-2-one, is an organic compound with the molecular formula C₁₁H₁₄O₂. This compound has garnered attention due to its various biological activities, making it a subject of interest in pharmacology and natural product chemistry.
- Molecular Weight : 178.23 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
- Structure : Contains a ketone functional group and a para-methoxyphenyl substituent.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in food preservation and medicinal formulations .
- Insect Attractant : This compound has been identified as an effective lure for the male melon fly (Dacus cucurbitae), suggesting its utility in agricultural pest management .
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For example, hybrid compounds incorporating this structure have shown promising results in inhibiting the growth of MCF-7 breast cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Mizoroki-Heck Reaction : A common approach for generating aryl-substituted butanones.
- Chemo-Enzymatic Methods : These involve the use of enzymes to selectively reduce prochiral ketones into their corresponding amines, showcasing the versatility of this compound in synthetic chemistry .
Table 1: Comparison of Related Compounds
Compound Name | Structure | Key Biological Activity |
---|---|---|
1-(4-Hydroxyphenyl)butan-2-one | Structure | Exhibits different biological activities due to hydroxyl group |
1-(3-Methoxyphenyl)butan-2-one | Structure | Similar reactivity but different pharmacological profiles |
1-(4-Chlorophenyl)butan-2-one | Structure | Chlorine substitution alters solubility and reactivity |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various phenolic compounds found that this compound exhibited significant inhibition zones against specific pathogens, highlighting its potential as a natural preservative agent.
- Insect Lure Experiment : Field trials demonstrated that traps baited with this compound captured significantly more male melon flies compared to controls, indicating its effectiveness as an attractant in pest control strategies .
- Cytotoxicity Assessment : In vitro studies showed that certain derivatives of this compound had IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil against cancer cell lines, warranting further investigation into its anticancer potential .
Q & A
Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-2-butanone, and how can reaction yields be optimized?
Basic Research Focus
Common synthetic methods include Friedel-Crafts acylation of anisole (4-methoxybenzene) with methyl vinyl ketone or Claisen condensation of 4-methoxyacetophenone derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature . For example, using anhydrous conditions and inert atmospheres can minimize side reactions. Yield improvements (e.g., from 60% to >85%) are achievable via stepwise purification (e.g., column chromatography) .
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
Basic Research Focus
- NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and ketone carbonyl (δ ~208 ppm in ¹³C NMR) are diagnostic. Aromatic protons from the 4-methoxyphenyl ring appear as a doublet (δ ~6.8–7.2 ppm) .
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
- XRD : Single-crystal analysis (as in related compounds) resolves spatial conformation and bond angles .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Basic Research Focus
- Solubility : Miscible in polar solvents (ethanol, ether) but less so in non-polar solvents. Solubility in water is limited (~2.5 g/L at 25°C) .
- Stability : Degrades under strong oxidizers or prolonged UV exposure. Store in sealed containers at 2–8°C to prevent ketone oxidation .
Q. How do electron-donating substituents (e.g., methoxy) influence the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Focus
The methoxy group activates the aromatic ring via electron donation, directing electrophiles to the para position. Comparative studies with nitro- or bromo-substituted analogs show slower reaction rates due to reduced electron density (e.g., nitration requires harsher conditions) . Kinetic studies using HPLC or GC-MS can quantify substituent effects on reaction pathways .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
Advanced Research Focus
Discrepancies in NMR or IR data (e.g., carbonyl shifts due to solvent polarity) require cross-validation:
- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects.
- Compare with computational predictions (DFT calculations for expected shifts) .
- Replicate experiments under standardized conditions to isolate variables .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Focus
- DNA-binding assays : Electrophoretic mobility shift assays (EMSAs) assess interactions with NF-κB or other transcription factors .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) quantify IC₅₀ values.
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) evaluate dose-dependent effects .
Q. What chromatographic methods are effective for achieving high purity (>98%) in this compound?
Advanced Research Focus
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for baseline separation of byproducts .
- Crystallization : Recrystallize from ethanol/hexane mixtures to remove impurities. Monitor purity via GC-MS or melting point analysis (reported mp ~45–47°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
Properties
IUPAC Name |
4-(4-methoxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSXBYCASFXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047166 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a sweet, fruity-floral odour | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
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Record name | 4-(p-Methoxyphenyl)-2-butanone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
152.00 to 153.00 °C. @ 15.00 mm Hg | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
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Solubility |
very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
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Record name | 4-(p-Methoxyphenyl)-2-butanone | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.041-1.050 | |
Record name | 4-(p-Methoxyphenyl)-2-butanone | |
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CAS No. |
104-20-1 | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-20-1 | |
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Record name | Anisylacetone | |
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Record name | Anisylacetone | |
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Record name | 2-Butanone, 4-(4-methoxyphenyl)- | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
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Record name | 4-(4-methoxyphenyl)butan-2-one | |
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Record name | ANISYLACETONE | |
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Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
9 - 10 °C | |
Record name | 4-(4-Methoxyphenyl)-2-butanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033597 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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